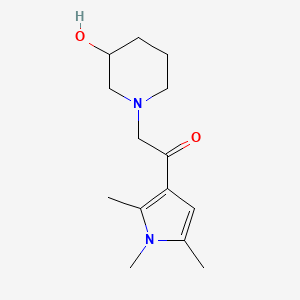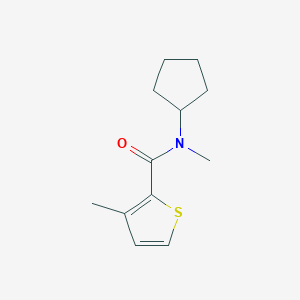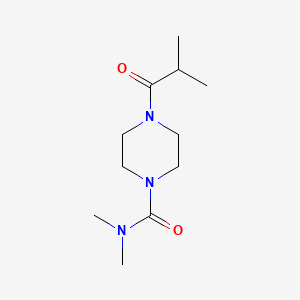
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMP is a piperazine derivative that has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide is not fully understood. However, studies have shown that N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide inhibits the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects. In biochemistry, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In pharmacology, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been shown to have anti-inflammatory and analgesic effects. In cancer research, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and its potential use as a drug delivery system. However, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide also has limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide research. In medicinal chemistry, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be further studied for its antitumor activity and potential use as a cancer treatment. In biochemistry, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be further studied for its ability to inhibit the activity of various enzymes. In pharmacology, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be further studied for its anti-inflammatory and analgesic effects. N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can also be studied for its potential use as a drug delivery system for various drugs. Additionally, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be further studied for its toxicity and potential side effects.
Synthesemethoden
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be synthesized using various methods, including the reaction between 1-benzylpiperazine and dimethylamine, followed by acylation with 2-methylpropanoyl chloride. Another method involves the reaction between 1-benzylpiperazine and dimethylcarbamoyl chloride, followed by acylation with 2-methylpropanoyl chloride. The purity of N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has shown potential applications in various fields of scientific research. In medicinal chemistry, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been studied for its antitumor activity. N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In biochemistry, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In pharmacology, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been studied for its potential use as a drug delivery system. N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has also been shown to have anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-9(2)10(15)13-5-7-14(8-6-13)11(16)12(3)4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTVQVAWMJFDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

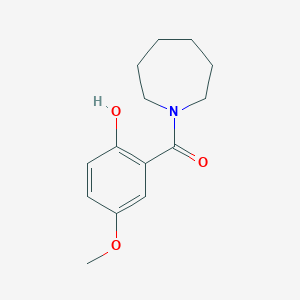
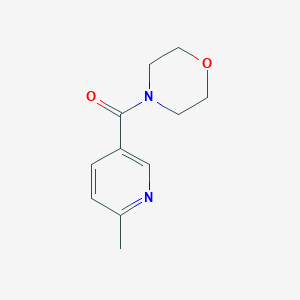
![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)
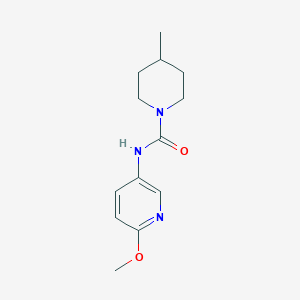
![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)
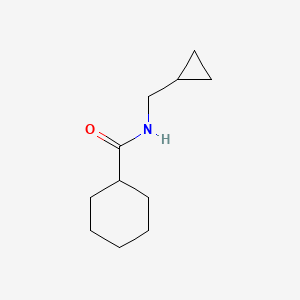
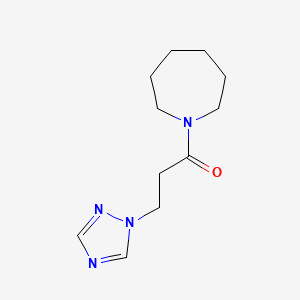
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)
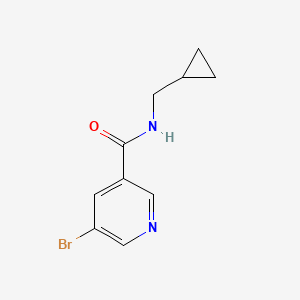
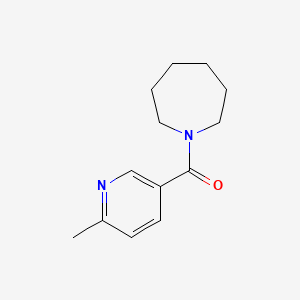
![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)

